
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Teneligliptin is primarily used as an antidiabetic medication to manage type 2 diabetes mellitus by increasing the levels of incretin hormones, which help regulate blood glucose levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin involves multiple steps, starting from the appropriate chiral precursors. The key steps include:
Formation of tert-Butyl Formate: This can be achieved by reacting tert-butyl alcohol with formic acid in the presence of a catalyst.
Formation of Methyl Formate: This involves the reaction of methanol with formic acid under acidic conditions.
Coupling Reactions: The tert-butyl formate and methyl formate groups are then introduced into the teneligliptin molecule through coupling reactions, which may involve the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Steps: Including crystallization, filtration, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted teneligliptin derivatives.
科学的研究の応用
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin has several scientific research applications:
Chemistry: Used as a model compound to study DPP-4 inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating incretin hormones and their impact on insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new antidiabetic drugs and formulations.
作用機序
The mechanism of action of (2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, the compound increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and decrease glucagon release, leading to improved blood glucose control.
類似化合物との比較
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Uniqueness
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin is unique due to its specific chiral configuration and the presence of tert-butyl and methyl formate groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other DPP-4 inhibitors, teneligliptin has a longer half-life and a more potent inhibitory effect on DPP-4, making it a valuable option for managing type 2 diabetes mellitus.
特性
分子式 |
C25H35N5O4 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C25H35N5O4/c1-18-15-22(30(26-18)19-9-7-6-8-10-19)28-13-11-27(12-14-28)20-16-21(23(31)33-5)29(17-20)24(32)34-25(2,3)4/h6-10,15,20-21H,11-14,16-17H2,1-5H3/t20-,21+/m1/s1 |
InChIキー |
IYHJLSUYUPVHSV-RTWAWAEBSA-N |
異性体SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)OC)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


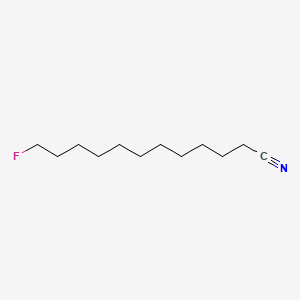
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
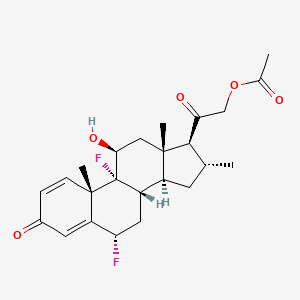

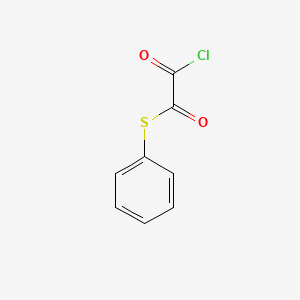

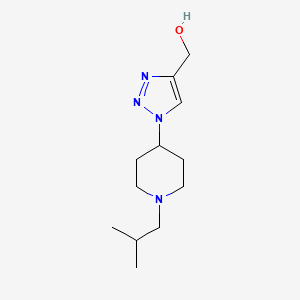
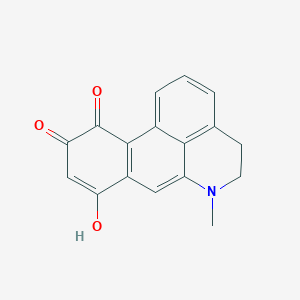

![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)



![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
